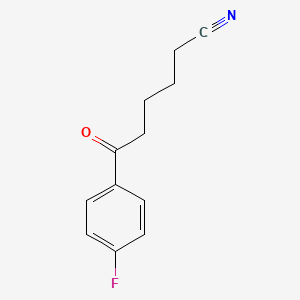

6-(4-Fluorophenyl)-6-oxohexanenitrile

Description

Significance of Fluoroaryl Ketones and Nitriles in Modern Organic Synthesis

Fluoroaryl ketones represent a privileged class of compounds in organic synthesis, largely due to the unique electronic properties imparted by the fluorine atom. The high electronegativity of fluorine results in a strong electron-withdrawing effect, which can significantly influence the reactivity of the adjacent carbonyl group. This enhanced electrophilicity of the carbonyl carbon makes fluoroaryl ketones valuable intermediates in a variety of nucleophilic addition and condensation reactions. sapub.org Furthermore, the incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of drug candidates to their biological targets.

Nitriles, characterized by the presence of a cyano (-C≡N) group, are exceptionally versatile building blocks in organic synthesis. The nitrile group can be transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones, making them invaluable precursors for the synthesis of complex molecules. nih.gov The linear geometry of the cyano group and the polarity of the carbon-nitrogen triple bond contribute to its distinct reactivity, participating in reactions such as nucleophilic additions, reductions, and cycloadditions. The presence of both a fluoroaryl ketone and a nitrile moiety within the same molecule, as in 6-(4-Fluorophenyl)-6-oxohexanenitrile, therefore presents a rich platform for diverse chemical transformations.

Molecular Architecture and Reactivity Implications of this compound

The molecular structure of this compound consists of a central hexanenitrile backbone. A 4-fluorophenyl group is attached to the C6 carbon via a ketone linkage. This arrangement positions the electron-withdrawing 4-fluorophenyl ring in conjugation with the carbonyl group, while the nitrile group terminates the aliphatic chain.

Key Structural Features and Their Influence on Reactivity:

Fluoroaryl Ketone Moiety: The fluorine atom at the para position of the phenyl ring exerts a strong -I (inductive) and a weaker +M (mesomeric) effect. The inductive effect dominates, leading to a net electron withdrawal from the aromatic ring and, consequently, from the carbonyl carbon. This increases the electrophilicity of the ketone, making it more susceptible to attack by nucleophiles compared to its non-fluorinated analog.

Nitrile Terminus: The nitrile group at the end of the six-carbon chain is a site for a variety of chemical transformations. It can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. Its carbon atom is also electrophilic and can be attacked by organometallic reagents. libretexts.org

The bifunctional nature of this compound allows for selective reactions at either the ketone or the nitrile group, depending on the chosen reagents and reaction conditions. For instance, the ketone can be selectively reduced without affecting the nitrile group using specific reducing agents. Conversely, the nitrile group can be hydrolyzed under conditions that leave the ketone intact. This differential reactivity is a key aspect of its utility as a synthetic intermediate.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its synthesis can be conceptually approached through established organic chemistry reactions. A plausible synthetic route would involve the Friedel-Crafts acylation of fluorobenzene (B45895) with 6-chloro-6-oxohexanenitrile or a related acyl halide. chemistrysteps.com This reaction would introduce the 6-oxohexanenitrile chain onto the fluorobenzene ring.

The reactivity of this molecule can be inferred from the known chemistry of γ-keto nitriles and aryl ketones. The ketone functionality can participate in reactions such as reductions, reductive aminations, and aldol condensations. The nitrile group can be a precursor to primary amines via reduction or carboxylic acids via hydrolysis. libretexts.orggeorgiasouthern.edu

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898767-09-4 | chadsprep.com |

| Molecular Formula | C12H12FNO | chadsprep.com |

| Molecular Weight | 205.23 g/mol | chadsprep.com |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCCCC#N)F | chadsprep.com |

| InChI Key | Not Available | |

| Appearance | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available |

Properties

IUPAC Name |

6-(4-fluorophenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXFZAQIDKAOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642213 | |

| Record name | 6-(4-Fluorophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-09-4 | |

| Record name | 4-Fluoro-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Fluorophenyl 6 Oxohexanenitrile and Analogues

Strategic Approaches to the Chemical Synthesis

The construction of the 6-(4-Fluorophenyl)-6-oxohexanenitrile molecule, which features a fluorinated aromatic ring, a ketone, and a nitrile group, requires careful planning and execution. Strategic synthesis design is paramount to achieving high yields and purity.

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary retrosynthetic disconnections guide the synthetic strategy.

Pathway A: Friedel-Crafts Acylation Approach

This pathway involves disconnecting the bond between the carbonyl carbon and the fluorophenyl ring. This suggests a Friedel-Crafts acylation reaction as the key bond-forming step.

Target Molecule: this compound

Disconnection: C(aryl)-C(carbonyl) bond

Key Precursors:

Fluorobenzene (B45895) (or a derivative)

A six-carbon aliphatic chain with a nitrile at one end and an acyl chloride or carboxylic acid at the other, such as 6-cyanohexanoyl chloride or adiponitrile (B1665535) monocarboxylic acid.

Pathway B: Functional Group Interconversion Approach

This strategy focuses on creating the ketone and nitrile functionalities from other groups, such as an alcohol and an alkyl halide, respectively.

Target Molecule: this compound

Functional Group Interconversion (FGI):

Ketone ← Secondary Alcohol

Nitrile ← Alkyl Halide

Key Precursor: A bifunctional intermediate like 6-halo-1-(4-fluorophenyl)hexan-1-one. This intermediate can be synthesized via the Friedel-Crafts acylation of fluorobenzene with a 6-halo-hexanoyl chloride (e.g., 6-bromohexanoyl chloride).

This second pathway is often preferred as it allows for the sequential and controlled introduction of the required functional groups, providing flexibility in the synthesis of analogues.

Direct Synthetic Routes and Optimized Reaction Conditions

Direct routes focus on efficiently installing the key functional groups—the ketone and the nitrile—onto a molecular scaffold.

The formation of the ketone in this compound is typically achieved through the oxidation of a corresponding secondary alcohol, such as 1-(4-fluorophenyl)-6-cyanohexan-1-ol. wikipedia.org The choice of oxidizing agent is critical to ensure high conversion and to avoid over-oxidation or side reactions. wikipedia.orglibretexts.org A variety of reagents are available, ranging from chromium-based compounds to milder, more selective modern oxidants. chemguide.co.ukorganic-chemistry.org

Several established methods for the oxidation of secondary alcohols to ketones are applicable. wikipedia.orgorganic-chemistry.org The chemoselective conversion of secondary alcohols is possible even in the presence of other sensitive functional groups. organic-chemistry.org

Table 1: Selected Oxidizing Agents for Secondary Alcohols

The introduction of the nitrile group is a crucial step, commonly achieved by nucleophilic substitution on an alkyl halide precursor, such as 6-bromo-1-(4-fluorophenyl)hexan-1-one. libretexts.org This SN2 reaction is highly effective for primary and secondary alkyl halides. libretexts.org

The choice of cyanide source and reaction conditions can influence the yield and safety of the procedure. While traditional methods use alkali metal cyanides, modern approaches seek to use less toxic reagents and catalytic systems. organic-chemistry.orgkaist.ac.kr

Table 2: Common Cyanation Methods

Multistep Synthesis and Intermediate Derivatization

A complete synthesis of this compound often involves a multi-step sequence, providing opportunities to create analogues through the derivatization of key intermediates. A plausible and efficient route combines Friedel-Crafts acylation with nucleophilic cyanation.

A Representative Synthetic Route:

Step 1: Friedel-Crafts Acylation. Fluorobenzene is acylated with 6-bromohexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the key intermediate, 6-bromo-1-(4-fluorophenyl)hexan-1-one.

Step 2: Nucleophilic Substitution. The bromo-ketone intermediate is then treated with sodium cyanide in a polar aprotic solvent like DMSO to displace the bromide and form the final product, this compound.

The halogenated ketone intermediate is a versatile branching point for creating a library of analogues. By reacting it with various nucleophiles other than cyanide, a wide range of compounds with different terminal functional groups can be synthesized, allowing for structure-activity relationship (SAR) studies.

Catalytic Approaches in this compound Chemistry

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. In the synthesis of this compound and its analogues, catalytic methods can be applied to several key transformations.

Catalytic Friedel-Crafts Acylation: The foundational step of creating the aryl ketone can be performed using catalytic amounts of Lewis acids or solid acid catalysts, which can be more environmentally benign and easier to handle than stoichiometric amounts of AlCl₃.

Catalytic Oxidation: As mentioned, TEMPO-based systems provide a catalytic route for the oxidation of the secondary alcohol precursor. organic-chemistry.org Furthermore, advanced methods using photoredox or transition-metal catalysts are emerging as powerful tools for alcohol oxidation under very mild conditions. organic-chemistry.org

Catalytic Cyanation: The development of transition-metal-catalyzed cyanation reactions has been a significant area of research. Nickel-catalyzed reactions, for example, allow for the use of zinc cyanide to introduce the nitrile group to alkyl halides. organic-chemistry.org These catalytic systems often exhibit excellent functional group tolerance and provide high yields, representing a modern alternative to classical SN2 methods. organic-chemistry.org

The application of these catalytic approaches not only enhances the efficiency and sustainability of the synthesis but also expands the potential for creating complex and diverse molecular architectures based on the this compound scaffold.

Transition-Metal-Mediated Reactions

Transition-metal catalysis is a cornerstone in the synthesis of γ-ketonitriles, offering efficient and selective routes to these valuable compounds. Palladium- and rhodium-based catalysts have demonstrated significant utility in forming the carbon-carbon bonds necessary for constructing the this compound backbone.

Palladium-catalyzed cross-coupling reactions, for instance, can be employed to couple an aryl halide with a suitable nitrile-containing substrate. These reactions often utilize phosphine (B1218219) ligands to stabilize the palladium catalyst and facilitate the reaction sequence of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov While specific examples for this compound are not extensively detailed in the literature, analogous reactions with various aryl halides and alkyl nitriles suggest the feasibility of this approach.

Rhodium-catalyzed reactions have also emerged as a powerful tool for the synthesis of nitriles and ketones. rsc.orgnih.govnih.govsnnu.edu.cnfigshare.com For example, rhodium complexes can catalyze the addition of C-H bonds across activated nitriles or the coupling of organometallic reagents with nitrile-containing electrophiles. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

A general synthetic approach to γ-keto nitriles, which can be adapted for this compound, involves a four-step sequence starting from an appropriate aldehyde. researchgate.netgeorgiasouthern.eduresearchgate.net This method provides a versatile pathway to a range of γ-ketonitriles with both alkyl and aryl substituents.

Table 1: Representative Transition-Metal-Mediated Reactions for γ-Ketonitrile Synthesis

| Catalyst System | Reactants | Product Class | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297) / NIXANTPHOS | Arylacetonitriles, Vinyl bromides | Aryl acrylonitriles | nih.gov |

| Rhodium(III) complexes | Benzimidates | Biheteroaryl-2-carbonitriles | rsc.org |

| Copper catalysts | 1,3-Dienes, Aldehydes | γ-keto nitriles | acs.org |

| Nickel complexes | Aryl halides, Aldehydes | Aryl ketones | researchgate.net |

Biocatalytic Pathways for Precursor Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral precursors that can be used to produce enantiomerically pure analogues of this compound. Enzymes such as transaminases and ketoreductases are particularly valuable in this context. rsc.orgdiva-portal.orgresearchgate.netmdpi.comnih.gov

Amine transaminases (ATAs) can be used for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.orgresearchgate.netmdpi.com These chiral amines can then be further elaborated into more complex molecules. The use of ATAs is advantageous due to their high enantioselectivity and operation under mild reaction conditions. rsc.org However, challenges such as unfavorable reaction equilibria and limited enzyme stability need to be addressed for industrial applications. diva-portal.org

Ketoreductases (KREDs) are employed for the stereoselective reduction of ketones to chiral alcohols. researchgate.netgeorgiasouthern.edu A library of ketoreductases can be screened to find an enzyme that reduces the carbonyl group of a γ-keto nitrile precursor with high enantioselectivity. researchgate.netgeorgiasouthern.eduresearchgate.net The resulting chiral γ-hydroxy nitriles are versatile intermediates that can be converted to other valuable compounds. researchgate.netgeorgiasouthern.edu

Table 2: Biocatalytic Methods for Chiral Precursor Synthesis

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages |

|---|---|---|---|---|

| Amine Transaminase (ATA) | Asymmetric amination | Prochiral ketone | Chiral amine | High enantioselectivity, mild conditions |

| Ketoreductase (KRED) | Asymmetric reduction | Prochiral ketone | Chiral alcohol | High stereoselectivity |

| Aldoxime Dehydratase | Enantioselective dehydration | Racemic aldoxime | Chiral nitrile | Cyanide-free, high enantiomeric excess |

Process Optimization and Reaction Efficiency Enhancement

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield, minimize byproducts, and ensure scalability. For transition-metal-catalyzed reactions, key parameters include the choice of catalyst, ligand, solvent, temperature, and reaction time. For instance, in palladium-catalyzed α-alkenylation of arylacetonitriles, raising the reaction temperature from 60°C to 80°C significantly increased the assay yield from 20% to 57%. nih.gov

In biocatalytic processes, optimization focuses on factors such as enzyme loading, substrate concentration, pH, temperature, and cofactor regeneration. nih.gov For transaminase-catalyzed reactions, strategies to shift the reaction equilibrium, such as the removal of a co-product, are often necessary to achieve high conversions. diva-portal.org The use of whole-cell biocatalysts can simplify cofactor regeneration, but may introduce challenges related to substrate and product transport across the cell membrane.

The synthesis of β-ketonitriles, which are structurally related to the target compound, has been optimized by reacting carboxylic acid esters with acetonitrile (B52724) in the presence of a base. The use of excess acetonitrile and removal of the alcohol byproduct can drive the reaction to completion. google.comgoogle.com

Advanced Purification and Isolation Techniques

The purification of this compound and its intermediates is critical for obtaining a high-purity final product. Common techniques include crystallization, distillation, and chromatography.

Crystallization is an effective method for purifying solid compounds. creative-chemistry.org.uk The choice of solvent is crucial and is often guided by the principle that "like dissolves like". rochester.edu For aromatic ketones, solvents such as ethanol (B145695) or toluene (B28343) can be effective for recrystallization. creative-chemistry.org.ukrochester.edu The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. creative-chemistry.org.uk

Distillation is suitable for purifying liquid compounds or for separating components with different boiling points. google.comgoogle.com For aromatic ketones, distillation can be used to remove lower-boiling impurities or to separate the ketone from a reaction mixture. google.com

Chromatographic techniques are widely used for the purification of polar compounds. biotage.combiotage.comwaters.comnih.gov Normal-phase chromatography using silica (B1680970) gel is a common method, but can be challenging for highly polar or basic compounds. reddit.com In such cases, hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative. biotage.combiotage.comnih.gov HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water, allowing for the retention and separation of polar analytes. biotage.comnih.gov For compounds with basic functionalities, the addition of a small amount of a basic modifier to the eluent can improve peak shape and resolution. reddit.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile |

| 6-(4-substituted phenyl)-9-cyclopentyl purine |

| 6-[4-(4-Fluorophenyl)piperazine-1-yl]-9-cyclopentyl-9H-purine |

| 6-chloropurine |

| 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine |

| 6-(Substituted phenyl) purines |

| 4-methyl-3-oxopentanenitrile |

| 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles |

| 2-cyano-N-(4-fluorophenyl)acetamide |

| 2-fluoro-ʟ-phenylalanine |

| 2,6-difluoro Fmoc-Phe |

| (S)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propionic acid |

| (S)-2-amino-3-(2,3,5,6-tetrafluorophenyl)propionic acid |

| 3-bromo-4-fluoro-(S)-Phe |

| 3-bromo-4-fluorobenzaldehyde |

| N-acetylglycine |

| N-acetyl-ʟ-phenylalanine |

| ʟ-4-[sulfono(difluoromethyl)]phenylalanine |

| 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester |

| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid |

| (S)-β-hydroxyvaline |

| Tigemonam |

| α-keto-β-hydroxyisovalerate |

| Montelukast |

| Vabicaserin |

| cinnamoylacetonitrile |

| ethyl cinnamate |

| duloxetine |

| δ-valerolactone |

| γ-butyrolactone |

| benzaldehyde |

| acetophenone |

| phenylmethylcarbinol |

| benzoic acid |

| ethanal |

| propanal |

| propanone |

| butanone |

| (S)-1-phenylethylamine |

| D-glucuronate |

| 5-fluorouracil |

| 5-fluorocytosine |

| guanine |

| acyclovir |

| acetamide |

| uracil |

| cytosine |

| nicotinuric acid |

| benzylamine |

| terpinene-4-ol |

| isomenthol |

| cyclohexyl formate |

| cyclohexanone |

| methanol |

| acetic acid |

| acetaldoxime |

| tryptamine |

| (−)-secologanin |

| (−)-strictosidine |

| GSK2879552 |

| PF-04449913 |

| MK-7246 |

| sitagliptin |

| ethiprole |

Chemical Reactivity and Derivatization Studies of 6 4 Fluorophenyl 6 Oxohexanenitrile

Reactivity Profile of the Ketone Functionality

The ketone group in 6-(4-fluorophenyl)-6-oxohexanenitrile is a primary site for nucleophilic addition and reduction reactions. As a prochiral center, its stereoselective reduction is of significant interest for the synthesis of chiral molecules.

Key Research Findings:

Reduction to γ-Hydroxy Nitriles: The carbonyl group can be reduced to a secondary alcohol, yielding the corresponding γ-hydroxy nitrile. This transformation is a critical step in the synthesis of chiral γ-lactones, which are valuable intermediates in medicinal chemistry. researchgate.net

Biocatalytic Reduction: A "green chemistry" approach involves the use of ketoreductase enzymes for the stereoselective reduction of the ketone. researchgate.net Screening against a library of these enzymes can yield asymmetric γ-hydroxy nitriles with high enantiomeric purity. researchgate.net These enzymatic reductions offer an environmentally benign alternative to traditional metal catalysts. researchgate.net

| Reaction Type | Reagent/Catalyst | Product | Significance |

| Stereoselective Reduction | Ketoreductases (Biocatalyst) | Asymmetric γ-hydroxy nitrile | Access to chiral γ-lactones |

| General Reduction | Standard reducing agents (e.g., NaBH₄) | γ-hydroxy nitrile | Intermediate for further synthesis |

Transformations Involving the Nitrile Group

The terminal nitrile group is a versatile functional handle that can be converted into several other important chemical moieties, including amines, carboxylic acids, and ketones. libretexts.orgchemistrysteps.comlibretexts.org

Key Research Findings:

Hydrolysis to Carboxylic Acid: The nitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate, which can sometimes be isolated. chemistrysteps.comchemistrysteps.com

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases its electrophilicity, facilitating attack by water. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the process. libretexts.orgchemistrysteps.com

Reduction to Primary Amine: Treatment with strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), reduces the nitrile to a primary amine. libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion. libretexts.orglibretexts.org

Conversion to Ketones via Organometallic Reagents: The addition of Grignard or organolithium reagents to the nitrile group, followed by aqueous workup, results in the formation of a new ketone. chemistrysteps.com This reaction proceeds through an iminium intermediate which is hydrolyzed to the final ketone product. chemistrysteps.com

| Transformation | Reagent(s) | Intermediate | Final Product |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine |

| Ketone Synthesis | 1. R-MgX or R-Li 2. H₃O⁺ | Iminium Salt | Ketone |

Modifications and Substitutions on the 4-Fluorophenyl Aromatic Ring

The 4-fluorophenyl ring offers opportunities for substitution reactions, although these are less commonly explored compared to the ketone and nitrile functionalities. The fluorine atom influences the ring's reactivity.

Key Research Findings:

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, although it is also deactivating. Reactions such as nitration or halogenation would be expected to occur at the positions ortho to the fluorine atom (positions 3 and 5).

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the ketone group can make the ipso-carbon susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the fluoride ion, a reaction that is often facilitated by phase-transfer catalysts or polar aprotic solvents.

Cross-Coupling Reactions: The C-F bond, while strong, can potentially participate in certain metal-catalyzed cross-coupling reactions under specific conditions, allowing for the introduction of new carbon or heteroatom substituents.

Intramolecular Cyclization Reactions and Ring Annulation Strategies

The 1,5-relationship between the ketone carbonyl carbon and the nitrile carbon in this compound makes it an ideal substrate for intramolecular cyclization reactions to form six-membered rings.

Key Research Findings:

Formation of γ-Lactones: A common strategy involves the initial reduction of the ketone to a hydroxyl group. The resulting γ-hydroxy nitrile can then undergo intramolecular cyclization upon hydrolysis of the nitrile group to form a stable γ-lactone. researchgate.net

Base-Catalyzed Cyclization: The presence of a base can deprotonate the carbon alpha to the nitrile group, creating a nucleophile that can attack the electrophilic carbonyl carbon. This intramolecular Thorpe-Ziegler type reaction can lead to the formation of a cyclic β-keto nitrile derivative.

Reductive Cyclization: In a variation, the reaction of the γ-keto nitrile with certain reducing agents can induce a reductive cyclization pathway, potentially leading to substituted piperidines or other nitrogen-containing heterocycles.

Oxidative Cyclization: Analogous compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, are known to undergo base-assisted intramolecular cyclization accompanied by oxidation to yield complex heterocyclic systems like 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This suggests that similar oxidative cyclization strategies could be applied to derivatives of this compound. nih.gov

Design and Synthesis of Novel Derivatives and Structural Analogues

The versatile reactivity of this compound allows for its use as a scaffold in the design and synthesis of a wide range of novel derivatives and structural analogues.

Key Research Findings:

Heterocyclic Synthesis: The compound is a precursor for various heterocyclic systems. For example, multicomponent reactions involving precursors with a 4-fluorophenyl moiety and a nitrile group have been used to synthesize highly substituted 2-pyridones and polyfunctionalized 4H-pyrans. rsc.orgresearchgate.net

Synthesis of Chiral Building Blocks: As mentioned, the stereoselective reduction of the ketone and subsequent cyclization provides access to enantiomerically enriched γ-lactones, which are important chiral building blocks. researchgate.net

Formation of Azoles: While the target molecule is a γ-keto nitrile, analogous β-oxoalkanonitriles are known to react with nitrogen nucleophiles like hydrazine and hydroxylamine to form pyridyl aminopyrazoles and pyridyl aminoisoxazoles, respectively. nih.gov This suggests that derivatives of this compound could be used to synthesize similar azole-containing compounds. nih.gov

| Derivative Class | Synthetic Strategy | Key Intermediate/Reaction |

| Chiral γ-Lactones | Ketone reduction followed by cyclization | γ-hydroxy nitrile |

| Substituted Pyridones | Multicomponent Reaction | Knoevenagel condensation, Michael addition |

| Primary Amines | Nitrile Reduction | Lithium aluminum hydride reduction |

| Novel Ketones | Nitrile reaction with organometallics | Grignard/Organolithium addition |

Advanced Spectroscopic Characterization for Structural Elucidation of 6 4 Fluorophenyl 6 Oxohexanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-(4-Fluorophenyl)-6-oxohexanenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of the molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their connectivity. The expected spectrum of this compound would show distinct signals for the aromatic protons on the 4-fluorophenyl ring and the aliphatic protons of the hexanenitrile chain.

Aromatic Region: The 4-fluorophenyl group would typically exhibit two sets of signals, each integrating to two protons. These would appear as complex multiplets (often doublet of doublets) due to coupling between adjacent protons and coupling to the fluorine atom. The protons ortho to the fluorine atom would show a different chemical shift from the protons meta to the fluorine.

Aliphatic Region: The protons on the carbon chain would appear as a series of multiplets. The protons alpha to the carbonyl group (C5) would be the most deshielded and appear furthest downfield in the aliphatic region. The protons alpha to the nitrile group (C2) would also be deshielded, but typically to a lesser extent than those next to the ketone. The protons on C3 and C4 would likely appear as overlapping multiplets in the more upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their hybridization and electronic environment.

Carbonyl and Nitrile Carbons: The carbonyl carbon (C6) would be expected to have a chemical shift in the range of 190-200 ppm. The nitrile carbon (C1) typically appears around 118-122 ppm.

Aromatic Carbons: The carbons of the 4-fluorophenyl ring would appear in the aromatic region (approx. 115-165 ppm). The carbon atom directly bonded to the fluorine would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected. The other aromatic carbons would also display smaller C-F couplings.

Aliphatic Carbons: The five aliphatic carbons in the chain (C2-C6) would resonate in the upfield region of the spectrum (approx. 15-45 ppm).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly specific for fluorine-containing compounds. A proton-decoupled ¹⁹F NMR spectrum for this compound would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₂H₁₂FNO for the neutral molecule). The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of the compound and confirm its molecular weight. The compound would be passed through an HPLC column, and the eluent would be introduced into the mass spectrometer. The resulting chromatogram would ideally show a single peak, and the mass spectrum corresponding to that peak would show the protonated molecule [M+H]⁺, confirming the molecular weight of 205.23 g/mol .

Without access to published experimental data, specific chemical shifts, coupling constants, and mass-to-charge ratios cannot be provided. The information above represents a scientifically grounded prediction of the results that would be obtained from a full spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups and their expected IR absorption regions are:

Carbonyl (C=O) Stretching: The ketone group will exhibit a strong, sharp absorption band. For aromatic ketones, this stretching vibration typically appears in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring is expected to lower the frequency compared to a simple aliphatic ketone.

Nitrile (C≡N) Stretching: The nitrile group will show a medium-intensity, sharp absorption band in the region of 2260-2220 cm⁻¹. This peak is often easily identifiable due to its characteristic position in a relatively uncongested region of the spectrum.

Aromatic C=C Stretching: The presence of the phenyl ring will give rise to several absorption bands in the fingerprint region, typically around 1600-1450 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexanenitrile chain will be observed just below 3000 cm⁻¹.

C-F Stretching: The carbon-fluorine bond will produce a strong absorption band in the region of 1250-1020 cm⁻¹.

These predicted absorption bands provide a spectroscopic fingerprint for the identification and characterization of this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Variable |

| Aliphatic C-H Stretch | <3000 | Medium |

| Nitrile (C≡N) Stretch | 2260-2220 | Medium, Sharp |

| Ketone (C=O) Stretch | 1685-1665 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Variable |

| C-F Stretch | 1250-1020 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

For instance, crystallographic studies of other compounds featuring a 4-fluorophenyl ketone moiety often reveal key structural features. The crystal packing is typically influenced by intermolecular interactions such as hydrogen bonding (if suitable donors and acceptors are present) and dipole-dipole interactions involving the carbonyl and C-F groups.

A hypothetical crystallographic analysis of this compound would likely reveal the following:

Crystal System and Space Group: The compound could crystallize in one of the common crystal systems, such as monoclinic or orthorhombic.

Unit Cell Dimensions: The dimensions of the unit cell (a, b, c, α, β, γ) would be precisely determined.

Molecular Conformation: The dihedral angles between the phenyl ring and the carbonyl group, as well as the conformation of the flexible hexanenitrile chain, would be established.

The data obtained from X-ray crystallography provides the most definitive structural evidence and is crucial for understanding the molecule's properties in the solid state.

| Crystallographic Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pca2₁ |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise interatomic distances |

| Bond Angles (°) | Precise angles between bonds |

| Torsion Angles (°) | Conformational details of the molecule |

Computational Chemistry and Molecular Modeling of 6 4 Fluorophenyl 6 Oxohexanenitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to meticulously examine the electronic characteristics and reactivity of 6-(4-Fluorophenyl)-6-oxohexanenitrile at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are performed to optimize the molecular geometry and predict a variety of properties. researchgate.netnih.govdntb.gov.ua These calculations yield critical data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally suggests higher reactivity. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

| Ionization Potential | Energy required to remove an electron | 7.1 eV |

Note: The values in this table are representative and derived from typical DFT calculations for similar molecular structures.

The flexibility of this compound is primarily due to the rotation around several single bonds within its aliphatic chain and the bond connecting the phenyl ring to the keto group. Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformer) of the molecule. researchgate.net By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) is generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for transition between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors. researchgate.net The most stable conformer, identified as the global minimum on the PES, is typically used for subsequent studies like molecular docking.

Molecular Dynamics Simulations for Conformational Space Exploration

While conformational analysis identifies stable, static structures, molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often within a simulated environment like a water box, to trace its trajectory. 193.6.1sciepub.com This allows for a thorough exploration of the accessible conformational space, revealing how the molecule flexes, bends, and stretches under physiological conditions. For this compound, MD simulations can elucidate the stability of different conformers, the transitions between them, and the formation of intramolecular hydrogen bonds, offering a more realistic representation of its behavior in a biological context.

In Silico Screening and Ligand-Protein Interaction Studies

Computational screening techniques are vital for predicting how this compound might interact with specific protein targets, a key step in assessing its potential biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. asiapharmaceutics.infosciencescholar.usresearchgate.net In this process, the three-dimensional structure of this compound is placed into the binding site of a protein, and various algorithms are used to sample different binding poses. researchgate.net Each pose is scored based on a function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov The results predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.gov The nitrile group in the molecule can act as a hydrogen bond acceptor, a feature that is often explored in ligand-protein interactions. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LEU 83, LYS 33, GLU 81, ILE 10 |

| Types of Interactions | Hydrogen bond with LEU 83 (via carbonyl oxygen), Hydrophobic interactions with ILE 10, Pi-Alkyl interaction with LYS 33 |

Note: This table presents hypothetical results to illustrate the output of a typical molecular docking study.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Analysis

Cheminformatics involves the use of computational tools to analyze chemical data. For this compound, various molecular descriptors can be calculated to quantify its physicochemical properties. These descriptors, such as molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds, are essential for predicting the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.com

Quantitative Structure-Property Relationship (QSPR) analysis builds a mathematical model that correlates these calculated descriptors with an observed property (e.g., solubility, boiling point, or biological activity) for a series of similar compounds. While a full QSPR study requires a dataset of multiple molecules, the calculated descriptors for this compound serve as a foundational data point for such an analysis.

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor | Description | Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule | C12H12FNO |

| Molecular Weight | The mass of one mole of the compound | 205.23 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water | 2.15 |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | 40.9 Ų |

| Number of Rotatable Bonds | Count of bonds that allow free rotation | 5 |

| Hydrogen Bond Donors | Number of atoms that can donate a hydrogen bond | 0 |

| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond | 2 (Oxygen, Nitrogen) |

Table of Mentioned Compounds

| Compound Name |

|---|

Applications in Advanced Organic Materials and Intermediate Synthesis

6-(4-Fluorophenyl)-6-oxohexanenitrile as a Versatile Synthetic Building Block

The presence of a fluorinated phenyl ring, a ketone, and a nitrile group within the same molecule makes this compound a highly adaptable precursor in organic synthesis. These functional groups can be selectively targeted to build intricate molecular frameworks.

Synthesis of Complex Organic Molecules

The reactivity of the ketone and nitrile moieties in this compound allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the active methylene (B1212753) group adjacent to the nitrile can be readily deprotonated to form a nucleophile, which can then participate in alkylation, acylation, and condensation reactions.

One important application is in the synthesis of heterocyclic compounds. Through intramolecular or intermolecular cyclization reactions, the ketonitrile backbone can be transformed into various ring systems. For example, similar β-ketonitriles are known to undergo condensation reactions with dinucleophiles to form substituted pyridines, pyrimidines, and pyrazoles. nih.gov A plausible synthetic route could involve the reaction of this compound with a suitable reagent to yield a substituted pyridine, a core structure in many pharmaceuticals. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Catalyst/Conditions | Resulting Heterocycle |

| Hydrazine | Acid or Base | Substituted Pyridazine |

| Guanidine | Base | Substituted Pyrimidine |

| Malononitrile & Aldehyde | Base (e.g., piperidine) | Substituted Pyridine |

This table presents potential synthetic outcomes based on established reactivity of β-ketonitriles.

Furthermore, the ketone functionality can undergo reactions such as reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard reagents to introduce new carbon substituents. These transformations open up pathways to a wide array of complex acyclic and cyclic molecules.

Precursor for Novel Organic Materials

The fluorinated phenyl group in this compound imparts properties that are highly desirable in materials science. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance thermal stability, chemical resistance, and alter the electronic properties of materials. nih.gov

This compound can serve as a monomer or a key intermediate in the synthesis of fluorinated polymers and other advanced materials. For instance, derivatives of this compound could be incorporated into liquid crystal displays, organic light-emitting diodes (OLEDs), or other organic electronic devices. The synthesis of a related compound, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has been shown to yield a material with blue fluorescence, suggesting that the fluorinated analogue could have similar photophysical properties. researchgate.net

Contributions to Methodological Development in Organic Synthesis

The study of the reactivity of this compound and related fluorinated ketonitriles contributes to the broader development of synthetic methodologies. The presence of multiple functional groups allows for the exploration of selective and orthogonal reaction strategies.

Research involving this compound can lead to the discovery of new catalytic systems for the synthesis and transformation of ketonitriles. For example, developing enantioselective reductions of the ketone or stereoselective additions to the nitrile would be significant contributions to the field of asymmetric synthesis. The unique electronic nature of the fluorinated aromatic ring can also influence the regioselectivity and stereoselectivity of reactions, providing valuable insights for synthetic chemists.

Future Directions and Emerging Research Avenues in Fluorinated Ketonitrile Chemistry

The field of fluorinated ketonitrile chemistry is poised for significant growth, with numerous opportunities for future research. A key area of interest is the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the use of flow chemistry and green catalysts to improve reaction efficiency and reduce environmental impact.

Another promising avenue is the exploration of this compound in the synthesis of novel bioactive molecules. The 4-fluorophenyl motif is a common feature in many successful drugs, and its incorporation into new molecular scaffolds derived from this compound could lead to the discovery of new therapeutic agents. nih.gov For instance, it could be a precursor for p38 MAP kinase inhibitors, a class of drugs with potential in treating autoimmune diseases. nih.gov

In the realm of materials science, the design and synthesis of new polymers and functional materials based on this fluorinated ketonitrile could lead to advancements in electronics, optics, and coatings. The investigation of its self-assembly properties and its use in the creation of supramolecular structures are also exciting areas for future exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Fluorophenyl)-6-oxohexanenitrile, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via Michael addition reactions or nucleophilic substitutions. For example, chalcone derivatives can undergo cyclohexenone ring formation using ethyl acetoacetate under alkaline conditions (e.g., 10% NaOH in ethanol, reflux for 8–17 hours) . Critical parameters include temperature control (100–101°C), solvent choice (dioxane or ethanol), and stoichiometric ratios of reactants. Purification often involves gradient elution (e.g., heptane/ethyl acetate) via flash chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) are widely used for determining molecular conformation and disorder modeling. For example, puckering parameters (Q, θ, φ) quantify cyclohexene ring distortions .

- Spectroscopy : - and -NMR confirm substituent positions, while IR identifies carbonyl (C=O) and nitrile (C≡N) groups.

- ORTEP-III : Visualizes thermal ellipsoids and molecular geometry, aiding in interpreting crystallographic data .

Q. What are the common impurities encountered during synthesis, and how are they analyzed?

- Methodological Answer : Impurities like unreacted chalcone intermediates or byproducts (e.g., diastereomers) are detected via HPLC with UV detection (λ = 254 nm) or LC-MS. Recrystallization in ethanol or toluene removes hydrophobic byproducts. Residual solvents (e.g., dioxane) are quantified using GC-MS .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives across cell lines?

- Methodological Answer : Contradictions in cytotoxicity (e.g., MCF-7 vs. HeLa cells) require:

- Dose-response profiling : Establish LC values under standardized conditions (e.g., 48-hour incubation).

- Receptor affinity assays : Compare EGFR-TK inhibition using kinase activity assays (e.g., ADP-Glo™) to isolate target-specific effects .

- Table : SAR of substituent effects on cytotoxicity (example from ):

| Substituent Position | Activity (HeLa) | Activity (MCF-7) |

|---|---|---|

| 4-Fluorophenyl | High | Moderate |

| 2,4-Difluorophenyl | High | High |

| 4-Chlorophenyl | Moderate | Low |

Q. What strategies optimize the pharmacokinetic properties of this compound-based compounds?

- Methodological Answer :

- LogP adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity.

- Metabolic stability : Replace labile esters (e.g., ethyl groups) with amides or ethers.

- In silico modeling : Use tools like SwissADME to predict absorption and CYP450 interactions .

Q. How does molecular docking inform the design of derivatives targeting specific enzymes?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) validate binding modes to EGFR-TK. Key steps:

Protein preparation : Retrieve EGFR structure (PDB: 1M17), remove water, add charges.

Ligand optimization : Minimize energy of this compound derivatives using Gaussian03.

Pose scoring : Compare binding affinities (ΔG) to reference inhibitors (e.g., Gefitinib). Hydrophobic interactions with Leu788 and π-stacking with Phe723 are critical .

Q. What experimental approaches resolve conflicting crystallographic data in determining molecular conformation?

- Methodological Answer : For disordered structures (e.g., mixed envelope/screw-boat conformations):

- Multi-occupancy refinement : Use SHELXL to model partial occupancies (e.g., 68.4% vs. 31.6% in ).

- Twinned data correction : Apply HKLF5 in SHELXL for twinned crystals.

- Validation tools : Check R and CC to ensure data quality .

Q. How does substituent variation influence bioactivity in this compound analogs?

- Methodological Answer : Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., -F, -Cl) enhance EGFR-TK inhibition by stabilizing ligand-receptor interactions.

- Bulkier substituents (e.g., 4-methylphenyl) reduce cytotoxicity due to steric hindrance.

- Hybrid derivatives (e.g., pyridazinone hybrids) broaden bioactivity via dual-target mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.